ethyl (2Z)-3-(2-amino-4-methoxyphenyl)-2-fluoroprop-2-enoate
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Overview
Description
Ethyl (2Z)-3-(2-amino-4-methoxyphenyl)-2-fluoroprop-2-enoate is an organic compound characterized by its unique structure, which includes an amino group, a methoxy group, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-3-(2-amino-4-methoxyphenyl)-2-fluoroprop-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-4-methoxybenzaldehyde and ethyl fluoroacetate.
Condensation Reaction: The first step involves a condensation reaction between 2-amino-4-methoxybenzaldehyde and ethyl fluoroacetate in the presence of a base such as sodium ethoxide. This reaction forms the intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-3-(2-amino-4-methoxyphenyl)-2-fluoroprop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Ethyl (2Z)-3-(2-amino-4-methoxyphenyl)-2-fluoroprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl (2Z)-3-(2-amino-4-methoxyphenyl)-2-fluoroprop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including modulation of signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2Z)-3-(2-amino-4-methoxyphenyl)-2-chloroprop-2-enoate
- Ethyl (2Z)-3-(2-amino-4-methoxyphenyl)-2-bromoprop-2-enoate
- Ethyl (2Z)-3-(2-amino-4-methoxyphenyl)-2-iodoprop-2-enoate
Uniqueness
Ethyl (2Z)-3-(2-amino-4-methoxyphenyl)-2-fluoroprop-2-enoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H14FNO3 |
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Molecular Weight |
239.24 g/mol |
IUPAC Name |
ethyl (Z)-3-(2-amino-4-methoxyphenyl)-2-fluoroprop-2-enoate |
InChI |
InChI=1S/C12H14FNO3/c1-3-17-12(15)10(13)6-8-4-5-9(16-2)7-11(8)14/h4-7H,3,14H2,1-2H3/b10-6- |
InChI Key |
PHKVVMQMTRGZPJ-POHAHGRESA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=C(C=C(C=C1)OC)N)/F |
Canonical SMILES |
CCOC(=O)C(=CC1=C(C=C(C=C1)OC)N)F |
Origin of Product |
United States |
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